2-(Toluene-4-sulfonylamino)-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKCRDUFNXXBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Toluene 4 Sulfonylamino Acetamide
Retrosynthetic Analysis and Strategic Disconnections for the 2-(Toluene-4-sulfonylamino)-acetamide Framework
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered the most logical.
Disconnection of the Sulfonamide Bond: The most common and direct approach involves the disconnection of the sulfur-nitrogen bond of the sulfonamide group. This C-N bond cleavage points to two key precursors: glycine (B1666218) amide and a p-toluenesulfonyl derivative, typically p-toluenesulfonyl chloride. This is a classic strategy for sulfonamide synthesis. bu.edu.eg
Disconnection of the N-C Bond of the Glycine Backbone: An alternative disconnection can be made at the nitrogen-carbon bond of the acetamide's α-carbon. This pathway identifies p-toluenesulfonamide (B41071) and a 2-haloacetamide, such as 2-bromoacetamide (B1266107) or 2-chloroacetamide (B119443), as the starting synthons. This approach relies on the nucleophilicity of the sulfonamide nitrogen. researchgate.net
Established Synthetic Pathways for the Core this compound Structure
The synthesis of this compound is typically achieved by forming either the amide or the sulfonamide bond in the final steps.
While less common for this specific target, a synthetic strategy can be devised that forms the terminal acetamide (B32628) group in the final step. This would begin with the precursor N-(p-toluenesulfonyl)glycine. The formation of the amide bond from this carboxylic acid would require activation, followed by reaction with an ammonia (B1221849) equivalent. A variety of modern coupling reagents are available for this transformation to ensure high yield and minimize side reactions. organic-chemistry.org
Common coupling agents used for such transformations include uronium-based reagents like HBTU or COMU, and phosphonium-based reagents. organic-chemistry.org Propanephosphonic acid anhydride (B1165640) (T3P®), often used in combination with a mild base like pyridine (B92270), is another effective reagent known for minimizing epimerization in chiral substrates. organic-chemistry.org
The most prevalent method for constructing the this compound core involves the formation of the sulfonamide linkage. This is generally accomplished by reacting an amine with a sulfonyl halide, a reaction that is broadly applicable and reliable. nih.gov
A primary route involves the reaction of glycine amide hydrochloride with p-toluenesulfonyl chloride. This reaction is typically carried out under Schotten-Baumann conditions, using a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases include pyridine, triethylamine (B128534), or an aqueous solution of sodium carbonate. bu.edu.egindexcopernicus.com The reaction of a sulfonyl chloride with an amine is often the most straightforward method for preparing sulfonamides. bu.edu.eg
An alternative approach involves the nucleophilic substitution of a haloacetamide by a sulfonamide. In this method, p-toluenesulfonamide is first deprotonated with a base to form the corresponding sodium salt, which then acts as a nucleophile to displace the halide from a molecule like 2-bromoacetamide. researchgate.net
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key factors for the synthesis of this compound, particularly via the sulfonylation of glycine amide, include the choice of base, solvent, and temperature.
Base: The selection of the base is critical. It must be strong enough to scavenge the generated HCl but not so strong as to promote hydrolysis of the sulfonyl chloride or the product amide. Both organic bases like pyridine and inorganic bases like sodium carbonate have been used effectively. bu.edu.egresearchgate.net The molar ratio of the amine to the sulfonyl chloride can also be adjusted, with a 2:1 ratio sometimes used to have the amine act as both reactant and acid scavenger. indexcopernicus.com
Solvent: The solvent must dissolve the reactants to a sufficient extent. Dichloromethane and water are common choices for this type of reaction. indexcopernicus.com Aqueous media, sometimes with a pH maintained between 8 and 9, have been successfully employed, offering a greener alternative to chlorinated solvents. researchgate.net
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release of heat, and then allowed to warm to room temperature to ensure the reaction goes to completion. bu.edu.eg
Purification: Purification typically involves an aqueous workup. If the reaction is performed in an organic solvent, it may be washed with dilute acid and base. The final product is often a solid that can be isolated by filtration and purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol. researchgate.netresearchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale/Outcome |
|---|---|---|---|---|
| Starting Materials | Glycine Amide HCl + p-Tosyl-Cl | p-Toluenesulfonamide + 2-Bromoacetamide | Glycine Amide + p-Tosyl-Cl | Choice depends on availability and desired pathway. |
| Base | Pyridine | Sodium Ethoxide | Aqueous Na2CO3 | Organic vs. inorganic base choice affects workup and reaction environment. bu.edu.egresearchgate.net |
| Solvent | Dichloromethane (DCM) | Ethanol | Water | Solvent choice impacts reactant solubility, reaction rate, and greenness of the procedure. indexcopernicus.comresearchgate.net |
| Temperature | 0 °C to Room Temp | Reflux | Room Temperature | Temperature control is key for managing exothermicity and preventing side reactions. |
Novel Synthetic Approaches and Catalyst Systems for Improved Efficiency
Recent advancements in organic synthesis have led to more efficient and environmentally friendly methods for creating sulfonamides. These novel approaches often focus on simplifying reaction procedures and purification steps.
One such improvement is the use of polymer-supported reagents or catalysts. For instance, crosslinked poly(4-vinylpyridine) can serve as a heterogeneous base and catalyst for the reaction between amines and p-toluenesulfonyl chloride. researchgate.net The key advantage of this method is the ease of purification; the polymeric base can be removed by simple filtration, and it can often be regenerated and reused, which aligns with the principles of sustainable chemistry. researchgate.net
While sulfonyl chlorides are the most common electrophiles for this reaction, other sulfonyl derivatives can be used. The reaction of N-silylamines with sulfonyl chlorides or fluorides has been shown to produce sulfonamides in high yields. nih.gov However, studies indicate that sulfonyl chlorides are significantly more reactive than their fluoride (B91410) counterparts in these reactions. nih.gov
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. nih.gov This involves considerations such as solvent choice, atom economy, and energy efficiency.
Solvent Selection: A major focus of green chemistry is the replacement of hazardous solvents. Traditional solvents for sulfonamide synthesis, such as dichloromethane, are being replaced by greener alternatives like ethyl acetate, toluene (B28343), or 2-MeTHF. mlsu.ac.in Performing the reaction in water, as has been demonstrated for similar syntheses, represents an ideal green solvent choice. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in The direct sulfonylation of glycine amide generally has a higher atom economy compared to the pathway involving a haloacetamide, which generates salt byproducts that must be discarded.
Catalysis: The use of recyclable, heterogeneous catalysts, such as the polymer-supported pyridine derivative mentioned previously, is a core principle of green chemistry. researchgate.net This minimizes waste and can lead to more cost-effective processes.
Energy Efficiency: Alternative energy sources can be used to reduce reaction times and energy consumption. Microwave-assisted synthesis, for example, has been shown to be effective for the high-yield synthesis of sulfonamides directly from sulfonic acids or their salts, often with significantly shorter reaction times compared to conventional heating. organic-chemistry.org
| Conventional Solvent | Greener Alternative(s) | Reference |
|---|---|---|
| Dichloromethane (DCM) | Ethyl Acetate, 2-MeTHF | mlsu.ac.in |
| Dimethylformamide (DMF) | Ethyl Acetate, Toluene | unibo.it |
| Benzene (B151609) | Toluene | mlsu.ac.in |
| Acetonitrile | Water (if applicable) | unibo.it |
Chemo-, Regio-, and Stereoselective Synthetic Techniques
The synthesis of sulfonamides, including this compound, often requires precise control over chemical reactivity and spatial orientation to achieve desired outcomes and minimize side products. Chemo-, regio-, and stereoselective techniques are paramount in achieving this control.
Chemoselectivity in the synthesis of tosylamides is critical when multiple reactive functional groups are present in a substrate. The foundational synthesis of this compound involves the reaction of glycine amide with p-toluenesulfonyl chloride. In more complex precursors containing, for example, both an amino group and a hydroxyl group, chemoselective tosylation of the amine can be achieved under specific conditions. The use of basic catalysts like pyridine or triethylamine at controlled temperatures preferentially promotes the sulfonylation of the more nucleophilic amine over the alcohol.
Regioselectivity becomes crucial when dealing with substrates that have multiple, chemically similar reaction sites. For instance, in the derivatization of a molecule containing multiple amino groups, selective tosylation at a specific site can be directed by steric hindrance or by adjusting the electronic properties of the substrate. A metal-free decarboxylative amination of certain allenols using tosyl isocyanate (TsNCO) has been shown to produce N-tosyl 1,3-dien-2-yl amines with excellent regioselectivity, demonstrating a modern approach to forming specific C-N bonds under kinetic or thermodynamic control. nih.gov
Stereoselectivity is concerned with controlling the three-dimensional arrangement of atoms. While the parent compound this compound is achiral, stereoselective techniques are vital for the synthesis of its chiral analogues. Asymmetric synthesis can be approached by using chiral catalysts, auxiliaries, or reagents. For example, the enantioselective synthesis of chiral sulfinates has been achieved by reacting p-toluenesulfinyl chloride with alcohols in the presence of chiral diamines, yielding products with high enantiomeric excess. nih.gov Similarly, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven effective in catalyzing asymmetric sulfa-Michael reactions to produce chiral sulfanyl (B85325) ketones with high enantiopurity. nih.gov These principles can be extended to reactions involving derivatives of this compound to install stereocenters with high fidelity.
| Technique | Description | Application Example |
| Chemoselectivity | Preferential reaction of one functional group over others. | Selective N-tosylation of an amino alcohol by controlling reaction pH and temperature, favoring the more nucleophilic amine. |
| Regioselectivity | Preferential reaction at one specific site among several similar sites. | Base-induced aza-Michael addition/elimination using TsNCO to achieve specific placement of the tosylamino group on a diene backbone. nih.gov |
| Stereoselectivity | Preferential formation of one stereoisomer over others. | Use of a chiral cinchona/sulfonamide organocatalyst for the enantioselective sulfa-Michael addition to form chiral adducts. nih.gov |
Derivatization Strategies for Structural Modification of this compound
The core structure of this compound serves as a versatile scaffold for extensive chemical modification. Derivatization can be targeted at three primary locations: the toluene moiety, the acetamide linker, and through the incorporation of new ring systems.
Functionalization of the Toluene Moiety
The aromatic toluene ring of the tosyl group is amenable to various modifications, primarily through electrophilic aromatic substitution. The interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing sulfonylamino group (though the sulfonamide as a whole is ortho-, para-directing) dictates the regiochemical outcome of these reactions.
Common functionalization reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the ring using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (Cl, Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a catalyst.
Friedel-Crafts Reactions: Alkylation or acylation of the ring, although the deactivating nature of the sulfonamide group can make these reactions challenging.
Once functionalized, typically with a halogen, the toluene ring can undergo further transformations via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the attachment of a wide array of alkyl, aryl, or vinyl groups.
Modifications and Substitutions on the Acetamide Linker
The acetamide linker offers several sites for structural diversification. The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation.
A powerful strategy for modifying the linker involves starting with a precursor like N-(p-tolylsulfonyl)glycine. This precursor can be coupled with a diverse range of primary or secondary amines using standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This approach effectively modifies the amide portion of the linker. nih.govacs.org
Alternatively, a reactive intermediate such as 2-chloro-N-(p-tolylsulfonyl)acetamide can be synthesized. The chloride is a good leaving group, enabling nucleophilic substitution reactions with amines, thiols, or alcohols to introduce new functional groups and extend the linker.
| Modification Site | Reagents/Conditions | Resulting Structure |
| Sulfonamide Nitrogen | 1. Base (e.g., NaH) 2. Alkyl/Aryl Halide (R-X) | N-substituted sulfonamide |
| Amide Nitrogen | N-(p-tolylsulfonyl)glycine + R₁R₂NH, DCC, DMAP | Varied amide substituents (R₁, R₂) |
| α-Carbon | 2-chloro-N-(p-tolylsulfonyl)acetamide + Nucleophile (Nu⁻) | α-substituted acetamide |
Incorporation of Diverse Heterocyclic and Aromatic Systems
A common strategy in medicinal chemistry is to incorporate heterocyclic or aromatic rings to modulate a compound's properties. This can be achieved by attaching these systems to the this compound scaffold.
One approach involves using a reactive derivative of the parent compound as a building block. For instance, analogues of this compound can be designed to react with bifunctional reagents to construct a new heterocyclic ring. Drawing an analogy from the chemistry of 2-chloro-N-p-tolylacetamide, such a precursor can react with reagents like thiosemicarbazide, which can then be cyclized with aldehydes or ketones to form complex heterocyclic systems like β-lactams. researchgate.netuomustansiriyah.edu.iq
Another prominent method is the direct attachment of pre-synthesized heterocycles. This is often accomplished by first functionalizing the core structure (e.g., by halogenating the toluene ring as in 2.4.1) and then using a transition-metal-catalyzed cross-coupling reaction to link it to a heterocyclic partner. tandfonline.com A series of N-(4-(N-substituted-sulfamoyl)phenyl)acetamide derivatives have been synthesized, incorporating moieties like pyridine and tetrahydrofuran, showcasing the versatility of this approach. nih.gov
| Synthetic Strategy | Description | Example Heterocycle |
| Ring Construction | A functionalized precursor is used in a cyclization reaction to build a new ring. | Synthesis of β-lactam derivatives from a 2-chloroacetamide precursor. researchgate.netuomustansiriyah.edu.iq |
| Ring Attachment | A pre-formed heterocycle is coupled to the core scaffold, often via cross-coupling. | Coupling of a pyridine moiety to the sulfonamide nitrogen. nih.gov |
| Amide Coupling | A tosylated amino acid is coupled with a heterocyclic amine. | Reaction of N-(p-tolylsulfonyl)glycine with aminothiazole. |
Enantioselective Synthesis of Chiral Analogues of this compound
Creating chiral analogues requires the introduction of one or more stereocenters in a controlled manner. Since the parent molecule is achiral, this involves derivatization combined with asymmetric synthesis techniques.
A straightforward method is to use a chiral building block in the initial synthesis. Instead of starting with glycine (an achiral amino acid), one could use an enantiomerically pure α-amino acid like (L)-alanine or (L)-phenylalanine. The reaction of p-toluenesulfonyl chloride with (L)-alanine amide would yield (S)-2-(Toluene-4-sulfonylamino)-propanamide, a chiral analogue.
Another strategy is to perform an asymmetric reaction on a prochiral derivative of the core molecule. For example, a derivative containing a carbon-carbon double bond could undergo asymmetric hydrogenation using a chiral catalyst (e.g., a Rh-BINAP complex) to create one or two stereocenters with high enantioselectivity.
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. As mentioned previously, chiral bifunctional organocatalysts can be employed to control the stereochemical outcome of addition reactions. nih.gov Similarly, enantioselective nitrogen transfer from an enantiopure N-H oxaziridine (B8769555) to a sulfenamide (B3320178) has been reported for the synthesis of sulfinamidines, highlighting advanced methods for creating chiral sulfur-nitrogen containing compounds. uni-muenchen.deresearchgate.net These state-of-the-art methods provide a pathway for the synthesis of novel, enantiomerically pure analogues of this compound.
| Approach | Description | Example |
| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material. | Synthesis starting from (L)-alanine instead of glycine. |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other from a prochiral substrate. | Asymmetric hydrogenation of a dehydro-analogue using a chiral Rhodium catalyst. |
| Chiral Reagent | A stoichiometric chiral reagent controls the stereoselectivity of the reaction. | Electrophilic amination using an enantiopure N-H oxaziridine on a related substrate. uni-muenchen.de |
Structural Elucidation and Conformational Analysis of 2 Toluene 4 Sulfonylamino Acetamide and Its Analogues
Spectroscopic Characterization Techniques in Research
Spectroscopic methods are fundamental to the structural determination of novel chemical entities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy would be essential to confirm the identity and purity of 2-(Toluene-4-sulfonylamino)-acetamide.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.
Expected ¹H NMR Spectral Data: In a typical ¹H NMR spectrum, distinct signals would be expected for each unique proton environment in the molecule. The aromatic protons of the toluene (B28343) ring would likely appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl group on the toluene ring would present as a singlet at approximately δ 2.4 ppm. The methylene (B1212753) protons adjacent to the sulfonamide and amide groups would likely resonate as a singlet or a doublet, depending on coupling with the sulfonamide proton, in the region of δ 3.5-4.5 ppm. The protons of the primary amide (-CONH₂) would be expected to appear as two broad singlets, and the sulfonamide proton (-SO₂NH-) would also present as a broad singlet, with chemical shifts that can be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the acetamide (B32628) group would be expected at the downfield end of the spectrum, typically in the range of δ 170-175 ppm. The aromatic carbons would show a set of signals between δ 120-150 ppm. The methylene carbon would likely appear around δ 40-50 ppm, and the methyl carbon of the toluene group would be observed at approximately δ 21 ppm.
| Functional Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Toluene CH₃ | ~2.4 (singlet) | ~21 |
| Toluene Ar-H | 7.0-8.0 (two doublets) | 120-150 |
| SO₂NH-CH₂-CO | 3.5-4.5 (singlet or doublet) | 40-50 |
| SO₂NH | Variable (broad singlet) | - |
| CONH₂ | Variable (two broad singlets) | - |
| C=O | - | 170-175 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, and S=O bonds.
The N-H stretching vibrations of the primary amide and the sulfonamide would likely appear as distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be expected to produce a strong, sharp absorption band around 1680-1640 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would give rise to two strong bands, typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Amide & Sulfonamide) | Stretching | 3400-3200 |
| C=O (Amide I) | Stretching | 1680-1640 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1170-1150 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | Stretching | 1600-1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₉H₁₂N₂O₃S). The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used.
Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-S and S-N bonds of the sulfonamide group, as well as the cleavage of the amide bond. This would lead to characteristic fragment ions, such as the tropylium (B1234903) ion (m/z 91) from the toluene moiety and fragments corresponding to the loss of the acetamide group or the sulfonyl group.
Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy) for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of the sulfonyl and amide groups, which are auxochromes, would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.
Solid-State Structure Determination via X-ray Crystallography
Analysis of Crystal Packing and Supramolecular Interactions
A key aspect of crystal structure analysis is the examination of intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, hydrogen bonding is expected to play a dominant role in its supramolecular assembly. The N-H protons of both the sulfonamide and the primary amide groups are good hydrogen bond donors, while the oxygen atoms of the carbonyl and sulfonyl groups are effective hydrogen bond acceptors.
Investigation of Intramolecular Hydrogen Bonding Networks
Information on intramolecular hydrogen bonding is crucial for understanding the conformational preferences of a molecule. For this compound, this would involve the potential formation of a hydrogen bond between the sulfonamide proton (N-H) and the carbonyl oxygen of the acetamide group, or other possible interactions. A study on related ortho-(4-tolylsulfonamido)benzamides has demonstrated the presence of such intramolecular hydrogen bonds, which stabilize the molecular conformation. However, without specific crystallographic or spectroscopic data for this compound, any discussion on its hydrogen bonding network would be purely speculative.
Polymorphism Studies of this compound Derivatives
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. Each polymorph can exhibit different physical properties. Studies on derivatives of p-toluenesulfonanilide have revealed the existence of different polymorphic forms. A thorough investigation of this compound would involve attempts to crystallize it under various conditions and characterize the resulting solid forms using techniques like X-ray diffraction and thermal analysis. No such studies dedicated to this specific compound were found.
Conformational Studies in Solution and Solid States
Understanding the conformational landscape of a molecule in different phases is fundamental to elucidating its chemical behavior.
Dynamic NMR for Conformational Exchange Processes
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the kinetics of conformational changes in solution, such as bond rotations. For this compound, DNMR could potentially be used to study the rotational barrier around the S-N and C-N bonds. While the principles of DNMR are well-established for amides and sulfonamides, no specific DNMR studies on this compound have been published. Such a study would provide valuable data on the energy barriers between different conformational isomers.
Circular Dichroism (CD) for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying the stereochemistry of chiral molecules. If chiral derivatives of this compound were synthesized, CD spectroscopy could be employed to investigate their solution-state conformations and any induced chirality. However, the synthesis and chiroptical analysis of such derivatives have not been reported in the available literature.
Theoretical and Computational Investigations of 2 Toluene 4 Sulfonylamino Acetamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. These calculations provide valuable insights into the geometry, stability, and reactivity of a compound. For a molecule like 2-(Toluene-4-sulfonylamino)-acetamide, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-31G(d,p), to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Energy Landscapes
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process identifies the conformation with the minimum energy. For a flexible molecule such as this compound, which has several rotatable bonds, multiple stable conformations (conformers) may exist.
A conformational analysis is performed to explore the potential energy surface of the molecule. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results of this analysis can be visualized as a conformational energy landscape, which maps the energy of the molecule as a function of its dihedral angles. The minima on this landscape correspond to the stable conformers.
For illustrative purposes, a study on a related compound, p-toluenesulfonanilide, revealed that the molecule is non-planar, with the dihedral angle between the two aromatic rings being a key determinant of its conformation. nih.gov Similarly, for this compound, the dihedral angles around the S-N and N-C bonds would be critical in defining its conformational space.
Illustrative Optimized Geometry Parameters for a Related Sulfonamide
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-S | 1.76 |
| S-N | 1.63 | |
| S=O | 1.43 | |
| C-C (aromatic) | 1.39 - 1.40 | |
| Angle (°) | O-S-O | 120.1 |
| C-S-N | 107.5 | |
| S-N-H | 113.2 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For sulfonamides, the HOMO is typically localized on the electron-rich aromatic ring and the sulfonamide nitrogen, while the LUMO is often distributed over the sulfonyl group and the aromatic ring. This distribution influences how the molecule interacts with other chemical species.
Illustrative Frontier Molecular Orbital Energies for a Related Sulfonamide
The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for a generic sulfonamide, as would be determined by DFT calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Prediction of Spectroscopic Parameters
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For sulfonamides, characteristic vibrational modes include the symmetric and asymmetric stretching of the S=O bonds, the S-N stretching, and various vibrations of the aromatic ring.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. By comparing the calculated and experimental ¹H and ¹³C NMR spectra, the accuracy of the computed molecular structure can be assessed.
Illustrative Predicted Vibrational Frequencies for a Related Sulfonamide
This table shows examples of predicted vibrational frequencies for key functional groups in a sulfonamide molecule.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| SO₂ | Asymmetric Stretch | 1350 |
| SO₂ | Symmetric Stretch | 1160 |
| N-H | Stretch | 3300 |
| C=C (aromatic) | Stretch | 1600 |
Molecular Docking Studies for Predictive Binding to Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.
Prediction of Ligand-Binding Modes and Orientations
In a molecular docking study of this compound, the compound would be docked into the active site of a biologically relevant protein target. Sulfonamides are well-known inhibitors of carbonic anhydrases, a family of enzymes that play a role in various physiological processes. researchgate.net Therefore, a common target for docking studies of sulfonamides is a carbonic anhydrase isoform.
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. The resulting poses provide predictions of the most likely binding modes. For sulfonamides, the deprotonated sulfonamide nitrogen typically coordinates to the zinc ion present in the active site of carbonic anhydrases. nih.gov
Analysis of Intermolecular Interactions at the Binding Interface
Once a plausible binding mode is identified, the intermolecular interactions between the ligand and the protein are analyzed in detail. These interactions are crucial for the stability of the ligand-protein complex. Common interactions for sulfonamides binding to carbonic anhydrase include:
Coordination: The nitrogen atom of the sulfonamide group forms a coordinate bond with the catalytic zinc ion in the enzyme's active site. nih.gov
Hydrogen Bonding: The oxygen atoms of the sulfonyl group and the amide group of this compound can act as hydrogen bond acceptors, while the NH groups can act as hydrogen bond donors. These groups can form hydrogen bonds with amino acid residues in the active site, such as threonine and glutamine.
A detailed analysis of these interactions provides a molecular basis for the ligand's affinity and selectivity for the target protein and can guide the design of more potent and specific inhibitors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, offering insights into the dynamic behavior and stability of compounds like this compound. While specific MD simulation studies on this exact molecule are not extensively documented in publicly available literature, its behavior can be inferred from simulations of analogous systems containing acetamide (B32628) and toluene (B28343) moieties. arxiv.orgresearchgate.net
Simulations would likely reveal significant flexibility, particularly in the linker region between the toluene and acetamide groups. The toluene group itself is largely rigid, though its methyl group can rotate freely. The acetamide group also has a degree of rotational freedom. The conformational preferences would be governed by a delicate balance of intramolecular hydrogen bonding, steric hindrance, and electrostatic interactions. For instance, the sulfonamide proton and the carbonyl oxygen of the acetamide could engage in transient intramolecular hydrogen bonds, stabilizing certain conformations.
A representative, albeit hypothetical, analysis of dihedral angle distributions from an MD simulation could look like the following:
| Dihedral Angle | Description | Predicted Predominant Range (degrees) |
| C(ar)-S-N-C | Torsion around the sulfonyl-nitrogen bond | -60 to -90 and +60 to +90 |
| S-N-C-C(O) | Torsion around the nitrogen-carbon bond | 150 to 180 (trans) |
| N-C-C(O)-N | Torsion within the acetamide backbone | -170 to -180 and 170 to 180 |
This table is illustrative and based on general principles of molecular mechanics.
The solvent environment plays a crucial role in the conformational dynamics and intermolecular interactions of a molecule. nih.gov MD simulations in explicit solvent (e.g., water) can reveal how solvent molecules interact with different parts of this compound and influence its behavior. The polar sulfonamide and acetamide groups are expected to form hydrogen bonds with water, while the toluene ring, being hydrophobic, would favor interactions with nonpolar residues in a protein binding pocket. nih.gov
When bound to a protein target, MD simulations can provide critical information on the stability of the ligand-protein complex. Key metrics to assess stability include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand with respect to the binding pocket indicates its stability within the active site. A low and stable RMSD suggests a stable binding mode.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues over the simulation time is a strong indicator of binding affinity and specificity.
Interaction Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand-protein complex.
For instance, the sulfonamide group could act as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the acetamide is a strong hydrogen bond acceptor. The toluene ring could engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For derivatives of this compound, particularly within the broader class of sulfonamides, QSAR models have been instrumental in predicting activities such as anticonvulsant effects. nih.govresearchgate.net
The development of a QSAR model begins with a dataset of compounds with known biological activities. For sulfonamide derivatives, this could be their potency as enzyme inhibitors or their efficacy in seizure models. mdpi.com Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices (e.g., Balaban J, Wiener index), connectivity indices, and counts of specific functional groups. mdpi.com
3D Descriptors: Molecular shape, volume, and surface area-related parameters.
Machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), are then employed to build a mathematical relationship between these descriptors and the observed biological activity. researchgate.netsemanticscholar.org For a series of anticonvulsant sulfonamides, a hypothetical QSAR model might take the form of a linear equation:
pEC50 = β0 + β1(LogP) + β2(TPSA) + β3(Wiener Index) + ...
Where pEC50 is the measure of biological activity, LogP represents lipophilicity, TPSA is the topological polar surface area, and the β coefficients are determined by the regression analysis.
A study on acetamidosulfonamide derivatives identified that descriptors related to molecular topology and electronic properties were significant in predicting antioxidant activity. nih.govnih.gov
A robust QSAR model must be statistically validated to ensure its predictive power and reliability. nih.govresearchgate.net Common validation metrics include:
| Validation Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically determined by leave-one-out (LOO) cross-validation. | > 0.5 |
| R²pred (External Validation R²) | The R² value for an external test set of compounds not used in model development. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | As low as possible |
These acceptable values are general guidelines and can vary depending on the specific study. mdpi.comnih.gov
Interpretation of the validated QSAR model provides insights into the structure-activity relationship. For example, a positive coefficient for LogP would suggest that increasing lipophilicity enhances biological activity within the studied range. Conversely, a negative coefficient for a steric descriptor might indicate that bulkier substituents are detrimental to activity. These insights are invaluable for the rational design of new, more potent analogs. For instance, QSAR studies on anticonvulsant compounds have successfully guided the identification of novel active agents from large chemical databases. nih.govresearchgate.net
Molecular Mechanisms of Action and Biological Target Identification for 2 Toluene 4 Sulfonylamino Acetamide Derivatives
Enzyme Inhibition and Modulatory Effects at the Molecular Level
Derivatives of 2-(Toluene-4-sulfonylamino)-acetamide have been identified as potent inhibitors of several key enzymes, playing a significant role in various pathological conditions. The core structure, featuring a sulfonamide and an acetamide (B32628) moiety, serves as a versatile scaffold for designing specific enzyme inhibitors.
Investigation of Specific Enzyme Targets (e.g., Dihydrofolate Reductase, Urease, Carbonic Anhydrases)
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition can lead to the disruption of DNA synthesis and cell proliferation, making it a key target in cancer and microbial chemotherapy. nih.govorscience.runih.gov Studies on sulfonamide-acetamide derivatives have demonstrated their potential as DHFR inhibitors. bohrium.com Molecular docking studies have shown that these compounds can fit into the active site of DHFR, interacting with key amino acid residues and thereby blocking the binding of the natural substrate, dihydrofolate. bohrium.com
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. researchgate.net The inhibition of urease is a key strategy for the treatment of peptic ulcers and other related gastrointestinal diseases. Novel sulfonamide-1,2,3-triazole-acetamide derivatives have been synthesized and evaluated as potent urease inhibitors. nih.govresearchgate.net These compounds have shown significantly higher inhibitory activity compared to the standard inhibitor, thiourea. nih.govresearchgate.net
Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer. nih.govresearchgate.net Sulfonamide derivatives are a well-established class of CA inhibitors. nih.govnih.govresearchgate.net The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition. nih.gov Studies on various sulfonamide derivatives, including those with acetamide functionalities, have explored their inhibitory profiles against different CA isoforms. nih.govmdpi.comnih.gov
Mechanistic Enzymology: Determination of Inhibition Type and Kinetic Parameters
Understanding the type of enzyme inhibition and the associated kinetic parameters is fundamental to characterizing the mechanism of action of a drug candidate. nih.govamericanpeptidesociety.orgmdpi.com For derivatives of this compound, kinetic studies have been crucial in elucidating their inhibitory mechanisms against their respective enzyme targets.
The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). For instance, novel sulfonamide-1,2,3-triazole-acetamide derivatives have demonstrated potent urease inhibition with IC₅₀ values in the micromolar to nanomolar range. nih.govresearchgate.net One of the most potent compounds in a recent study exhibited an IC₅₀ value of 0.12 µM against urease, which was 198-fold more potent than the standard inhibitor thiourea. nih.gov
The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ. americanpeptidesociety.org This is typically achieved through graphical methods like the Lineweaver-Burk plot. americanpeptidesociety.org For example, some studies on sulfonamide-based carbonic anhydrase inhibitors have identified them as competitive inhibitors. nih.gov
Table 1: Urease Inhibitory Activity of Selected Sulfonamide-1,2,3-triazole-acetamide Derivatives nih.govresearchgate.net
| Compound | Substituent on Phenylacetamide | IC₅₀ (µM) |
| 11a | H | 2.87 |
| 11b | 2-Methyl | 0.12 |
| 11f | 4-Methoxy | 0.23 |
| 11h | 2-Fluoro | 0.25 |
| Thiourea | (Standard) | 23.76 |
Characterization of Active Site Interactions and Induced Conformational Changes
Molecular docking and structural biology techniques, such as X-ray crystallography, provide detailed insights into the interactions between inhibitors and the active site of their target enzymes. nih.govnih.gov For sulfonamide-based inhibitors, the sulfonamide moiety typically forms a key interaction with a metal ion in the enzyme's active site, such as the zinc ion in carbonic anhydrases. nih.gov
In the case of urease inhibitors, docking studies have revealed that sulfonamide-acetamide derivatives can form multiple interactions with the active site residues and the nickel ions. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and coordination with the metal ions, which collectively contribute to the potent inhibition of the enzyme. researchgate.net Similarly, for DHFR inhibitors, molecular docking has been used to predict the binding modes of sulfonamide-acetamide derivatives within the enzyme's active site, highlighting key interactions with amino acid residues like Glu-30. researchgate.net
Protein-Ligand Interaction Analysis and Target Engagement Studies
Beyond direct enzyme inhibition, the biological effects of this compound derivatives can also be mediated through their binding to specific receptors and modulation of intracellular signaling pathways.
Receptor Binding Assays at a Molecular Level
Receptor binding assays are essential for determining the affinity and selectivity of a compound for a particular receptor. researchgate.netnih.govnih.gov While specific receptor binding data for this compound itself is limited in the public domain, the general class of sulfonamides and related structures have been investigated for their interactions with various receptors. The principles of these assays, such as radioligand binding assays, are used to quantify the binding affinity (Kᵢ or Kₔ) of a ligand for its receptor.
Modulation of Intracellular Signaling Pathways (e.g., NF-κB activation)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. researchgate.net Its dysregulation is implicated in numerous inflammatory diseases and cancers. researchgate.net Recent studies have explored the potential of acetamide-sulfonamide scaffolds to modulate the NF-κB pathway. nih.gov
Certain cinnamyl sulfonamide hydroxamate derivatives have been shown to inhibit LPS-stimulated NF-κB expression in cell lines. researchgate.net Furthermore, some natural coumarin (B35378) derivatives are known to activate the Nrf2 signaling pathway, which in turn can inhibit NF-κB activation, leading to an anti-inflammatory response. mdpi.com A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has demonstrated immunomodulatory effects, potentially through the modulation of lymphoid cell populations and cytokine release, processes that are often regulated by pathways like NF-κB. nih.gov These findings suggest that derivatives of this compound could exert their biological effects by interfering with the NF-κB signaling cascade, thereby influencing the expression of pro-inflammatory genes.
Cellular Pathway Investigations (in vitro, non-clinical)
Derivatives of this compound belong to the broader chemical classes of sulfonamides and acetamides, which are known to possess a wide range of biological activities. nih.gov In vitro, non-clinical studies have begun to elucidate the specific cellular pathways through which these compounds exert their effects, particularly in the realms of microbiology and oncology.
The sulfonamide moiety is a well-established pharmacophore responsible for the antibacterial activity of sulfa drugs. nih.govnih.gov This activity primarily stems from the disruption of the microbial folic acid (folate) synthesis pathway. nih.govyoutube.com Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. This pathway is essential for the production of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA, and certain amino acids. nih.govmdpi.com
The key mechanism involves competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). youtube.com This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a direct precursor to dihydrofolic acid. youtube.commdpi.com Due to their structural similarity to the natural substrate PABA, sulfonamide derivatives, including those of this compound, can bind to the active site of DHPS. This binding event blocks PABA from entering the active site, thereby halting the folate synthesis cascade. nih.gov The resulting depletion of essential metabolites ultimately leads to bacteriostasis, an inhibition of bacterial growth and replication. nih.gov The combination of a sulfonamide with an inhibitor of a downstream enzyme in the same pathway, dihydrofolate reductase (DHFR), can lead to synergistic and bactericidal effects. nih.gov
In the context of pre-clinical oncology, derivatives of acetamide and sulfonamide have demonstrated significant anti-proliferative activities against various human cancer cell lines. nih.govnih.gov These compounds can influence cell survival and division through multiple mechanisms, including the induction of cell cycle arrest and the modulation of key regulatory proteins.
One observed mechanism is the interference with cell cycle progression. For instance, certain N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been shown to inhibit the proliferation of nasopharyngeal carcinoma cells by causing an accumulation of cells in the S phase of the cell cycle. nih.gov This suggests that the compounds may interfere with DNA replication or repair mechanisms, preventing cells from proceeding to the G2 and M phases.
Furthermore, these derivatives can target crucial signaling pathways that are often dysregulated in cancer. The mTOR (mammalian target of rapamycin) protein is a key regulator of cellular processes including cell growth, proliferation, and survival. mdpi.com Some 2-phenylamino-1,4-naphthoquinone derivatives have been found to significantly reduce the expression of mTOR in cancer cells, which is believed to contribute to their anti-proliferative effects. mdpi.com By inhibiting the mTOR pathway, these compounds can effectively halt the uncontrolled growth characteristic of cancer cells. Studies have also implicated sulfonamide derivatives in the inhibition of carbonic anhydrase (CA) isozymes, such as CA IX and CA XII, which are associated with some cancerous tumors. nih.gov
Table 1: Effect of Acetamide Derivatives on Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Target Cell Line | Observed Effect | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Nasopharyngeal (NPC-TW01) | S phase cell cycle arrest | 0.6 | nih.gov |
| 4-(2-methylacetamide)benzenesulfonamide derivative (Compound 3) | Various cancer cells | Anti-cancer activity | Not specified | nih.gov |
| 4-(2-methylacetamide)benzenesulfonamide derivative (Compound 4) | Various cancer cells | Anti-cancer activity | Not specified | nih.gov |
| 4-(2-methylacetamide)benzenesulfonamide derivative (Compound 5) | Various cancer cells | Anti-cancer activity | Not specified | nih.gov |
| 4-(2-methylacetamide)benzenesulfonamide derivative (Compound 6) | Various cancer cells | Anti-cancer activity | Not specified | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, these studies aim to identify the structural features essential for their biological activity and to modify the molecule to enhance potency, selectivity, and pharmacokinetic properties.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this class of compounds, several key pharmacophoric elements have been identified.
The Sulfonamide Moiety (-SO₂NH-): This group is a cornerstone of the molecule's activity, particularly in antimicrobial and carbonic anhydrase inhibition contexts. nih.govnih.gov The acidic proton on the nitrogen and the geometry of the sulfonyl group are critical for binding to target enzymes like DHPS.
Aromatic/Heterocyclic Rings: The toluene (B28343) ring and any additional aromatic or heterocyclic systems appended to the core structure play a significant role in defining the compound's activity profile. These rings can engage in various interactions with the target, including hydrophobic and π-stacking interactions. acs.org For example, the introduction of a thiazole-substituted sulfonamide resulted in a highly active urease inhibitor. mdpi.com In some acetamide series, the addition of a chloro atom to an aromatic ring was found to significantly enhance antibacterial potency. mdpi.com
Fine-tuning the molecular structure allows for the optimization of a compound's potency (the concentration required to produce an effect) and its selectivity towards a specific target over others.
Substitution on Aromatic Rings: The position, number, and nature of substituents on the aromatic rings can have a dramatic effect on activity. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, chloro and trifluoromethyl substitutions at the 4-position of the aryloxy ring led to a significant improvement in potency, whereas methyl and methoxy (B1213986) analogs did not show similar improvements. nih.gov This highlights the importance of electron-withdrawing groups in that specific position for enhanced activity.
Nature of the "Amine" Component: In derivatives where the core structure is modified by reacting with various amines, the properties of the amine component are critical. In one study, linking the scaffold to secondary amines with larger ring sizes or those containing a nitrogen heteroatom led to improved antimicrobial activities. nih.gov
Linker and Spacer Groups: The length and flexibility of the chain connecting the key pharmacophoric elements can influence how the molecule fits into the binding site of a target protein. Subtle changes in the linker can lead to significant differences in potency and selectivity.
Stereochemistry: For chiral molecules, the spatial arrangement of atoms is critical. Often, only one enantiomer will have the desired biological activity, as it will have the correct orientation to bind effectively to the asymmetric active site of a protein.
SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified compounds with nanomolar potency against the 12-lipoxygenase enzyme and excellent selectivity over related enzymes, demonstrating how systematic chemical modifications can lead to highly potent and specific inhibitors. nih.gov
Table 2: Structure-Activity Relationship of Selected Sulfonamide-Acetamide Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Core Structure | R Group (on acetamide side) | R' Group (on sulfonamide side) | Activity (IC₅₀ or % Inhibition) | Target | Source |
|---|---|---|---|---|---|---|
| 6 | Ibuprofen-Sulfonamide | 4-isobutylphenyl | Thiazol-2-yl | 9.95 µM | Urease | mdpi.com |
| 14 | Flurbiprofen-Sulfonamide | 2-fluoro-[1,1'-biphenyl]-4-yl | Thiazol-2-yl | 63.42 µM | Urease | mdpi.com |
| 8 | Ibuprofen-Sulfonamide | 4-isobutylphenyl | 4-methylpyrimidin-2-yl | >100 µM | Urease | mdpi.com |
| 3a | (E)-N-(2-Acetyl-4-styrylphenyl)-4-methylbenzenesulfonamide | 4-methoxystyryl | (on phenyl) | 5.5 µM | Acetylcholinesterase | mdpi.com |
| 3b | (E)-N-(2-Acetyl-4-styrylphenyl)-4-methylbenzenesulfonamide | 4-(trifluoromethyl)styryl | (on phenyl) | 6.2 µM | Acetylcholinesterase | mdpi.com |
Advanced Research Applications and Future Directions for 2 Toluene 4 Sulfonylamino Acetamide Research
Role in Rational Drug Design and Discovery Methodologies (Pre-clinical Focus)
Rational drug design leverages the structural information of biological targets to design molecules with high affinity and selectivity. The 2-(Toluene-4-sulfonylamino)-acetamide scaffold is amenable to several key strategies in this domain.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a computational or experimental strategy used to identify novel molecular cores that can mimic the biological activity of a known active compound. Should this compound be identified as a hit in a screening campaign, its core structure could be replaced with other bioisosteric groups to generate new chemical entities with potentially improved properties. For instance, the central toluene-sulfonylamino-acetamide framework could be replaced by heterocyclic systems that maintain a similar three-dimensional arrangement of key interaction points.
Bioisosteric replacement, a more focused approach, involves substituting specific functional groups with others that have similar physicochemical properties. This can be used to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. The acetamide (B32628) group, for example, is susceptible to hydrolysis; replacing it with more stable bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) could enhance metabolic stability. Similarly, the sulfonamide linkage itself can be considered a bioisostere for an amide bond, offering a more stable alternative in certain contexts.
A study on adenosine (B11128) A2A receptor antagonists demonstrated the successful application of this strategy, where a potentially unstable acetamide functional group was replaced with various bioisosteres, leading to a new series of compounds with improved potency and chemical stability. biointerfaceresearch.com
Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement |
| Acetamide (-NHCOCH₃) | 1,2,3-Triazole, Oxadiazole, Trifluoroethylamine | Enhance metabolic stability, modulate hydrogen bonding patterns. |
| Sulfonamide (-SO₂NH-) | Reverse Sulfonamide, Sulfoximine, Sulfondiimidamide | Alter pKa, improve metabolic stability, explore novel interactions. google.com |
| Toluene (B28343) Ring | Pyridine (B92270), Thiophene, Cyclohexyl | Modify lipophilicity, introduce new vector for interactions, alter metabolic profile. |
Application in Fragment-Based Drug Discovery and Lead Optimization
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. frontiersin.org The this compound structure can be deconstructed into its constituent fragments: the p-toluenesulfonyl group and the amino-acetamide moiety. These fragments, or derivatives thereof, could be screened against a target of interest.
For example, sulfamide (B24259) fragments have been successfully used in the FBDD of carbonic anhydrase inhibitors. nih.govnih.gov A fragment resembling the p-toluenesulfonyl portion of this compound could potentially be identified as a binder to a target's active site. Subsequent "fragment growing" or "fragment linking" strategies could then be employed to build upon this initial hit, reintroducing the amino-acetamide portion or linking it with other identified fragments to generate a high-affinity lead compound.
Once a lead compound is identified, lead optimization aims to enhance its drug-like properties. For a molecule like this compound, this would involve systematic modifications to its structure. For instance, structure-activity relationship (SAR) studies on a series of pyrazole (B372694) sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase demonstrated that capping the sulfonamide group could markedly improve blood-brain barrier permeability by reducing the polar surface area. researchgate.netniph.go.jp Similar modifications to the sulfonamide nitrogen of this compound could be explored to optimize its pharmacokinetic properties.
Development as Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. While there is no specific literature on this compound as a chemical probe, its structure lends itself to such development. A potent and selective sulfonylamino-acetamide could be modified to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification and validation studies. For example, a study on cannabinoid receptor 2 (CB2R) developed probes based on an N-acyl-N-alkyl sulfonamide scaffold to enable covalent labeling of the receptor in live cells for imaging studies. researchgate.net This demonstrates the utility of the sulfonamide core in creating sophisticated tools for chemical biology.
Exploration of Supramolecular Assembly and Host-Guest Chemistry for Functional Materials
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The hydrogen bonding capabilities of the sulfonamide and acetamide groups, coupled with potential π-π stacking from the toluene ring, make this compound an interesting candidate for the construction of self-assembling materials.
Research on N-sulfonylated amino acid derivatives, which share the N-sulfonyl and amide-like functionalities, has shown their capacity to form supramolecular assemblies such as hydrogels. mdpi.comrsc.org These materials can be designed to respond to external stimuli like pH or temperature. Similarly, studies on sulfonamide-substituted silatranes have revealed that their crystal lattice is formed by cyclic dimers stabilized by intermolecular hydrogen bonds. mdpi.com The specific arrangement of hydrogen bond donors and acceptors in this compound could direct its assembly into well-defined nanostructures like fibers, ribbons, or sheets, with potential applications in areas such as drug delivery or tissue engineering.
In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule. The sulfonamide group is known to interact with various host molecules. For instance, sulfonamide antibiotics have been shown to form stable host-guest complexes with high silica (B1680970) zeolites, driven by hydrogen bonds and van der Waals interactions. sci-hub.sekuleuven.benih.gov The toluene and acetamide moieties of this compound could also participate in such interactions, allowing it to be incorporated into porous materials for applications like sensing or controlled release.
Emerging Research Avenues and Unexplored Biological Targets for Sulfonylamino-acetamides
The sulfonamide scaffold is present in a wide array of approved drugs targeting diverse biological systems, including antibacterial agents, diuretics, and anti-inflammatory drugs. researchgate.netnih.gov However, the chemical space of sulfonylamino-acetamides remains relatively unexplored.
Emerging research avenues could focus on targeting enzyme families where the unique properties of this scaffold could be advantageous. For instance, acyl-AMP ligases, which are involved in various metabolic pathways, could be a potential target class. researcher.life Additionally, the structural similarity of the sulfonamide group to the phosphate (B84403) group could be exploited to design inhibitors for enzymes that process phosphorylated substrates, such as kinases or phosphatases.
Recent studies have highlighted the potential of sulfonamide-containing compounds as inhibitors of novel targets. For example, N-(substituted-phenyl)sulfonyl-2-(1H-benzo[d]imidazol-2-ylthio)acetamide derivatives have been investigated for their antimalarial properties. biointerfaceresearch.com Another study identified a sulfonylacetamide derivative as an inhibitor of WRN helicase activity, sensitizing cancer cells to DNA-damaging agents. niph.go.jp These examples underscore the broad therapeutic potential of the sulfonylamino-acetamide scaffold against a variety of biological targets.
Table 2: Representative Biological Activities of Sulfonamide-Containing Scaffolds
| Compound Class | Biological Target/Activity | Therapeutic Area |
| Sulfanilamides | Dihydropteroate (B1496061) synthase | Antibacterial |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory researchgate.net |
| Pyrimidine Sulfonylacetanilides | HIV-1 Reverse Transcriptase | Antiviral kuleuven.be |
| N-octane-sulfonylacetamide | Antimycobacterial | Infectious Disease dokumen.pub |
| Sulfonylacetamide derivative | WRN Helicase | Oncology niph.go.jp |
Integration of Advanced Omics Technologies for Comprehensive Understanding of Compound Effects
Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding the biological effects of a compound. researcher.life For a novel compound like this compound, these technologies can be instrumental in elucidating its mechanism of action, identifying its biological targets, and assessing its potential off-target effects.
For example, if this compound shows promising activity in a phenotypic screen (e.g., inhibiting cancer cell growth), transcriptomics (RNA-seq) could be used to analyze changes in gene expression in treated cells. This could reveal the cellular pathways that are perturbed by the compound, providing clues to its mechanism. Proteomics could then be used to identify the specific proteins that the compound interacts with, and metabolomics could reveal its impact on cellular metabolism. This multi-omics approach provides a comprehensive picture of the compound's biological activity, facilitating its development as a therapeutic agent or a chemical probe. The use of omics has become essential in modern drug discovery for identifying and validating new therapeutic targets. dokumen.pub
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Toluene-4-sulfonylamino)-acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling toluene-4-sulfonyl chloride with an amino-acetamide precursor under basic conditions. For analogous sulfonamide derivatives, refluxing in ethanol with sodium hydroxide as a base (e.g., 6–8 hours at 80°C) is effective. Post-reaction purification via column chromatography (using hexane:ethyl acetate gradients) or recrystallization in ethanol ensures high purity. Reaction progress should be monitored by TLC (hexane:ethyl acetate, 9:1) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Infrared (IR) and Raman spectroscopy are critical for identifying functional groups like sulfonamide (-SO₂NH-) and acetamide (-NHCO-). For example, IR peaks near 1735 cm⁻¹ (C=O stretch) and 1320–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) confirm structural motifs. Comparative analysis with density functional theory (DFT)-predicted vibrational modes (e.g., B3LYP/6-31++G** level) enhances accuracy .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the electronic and thermodynamic properties of this compound?
- Methodological Answer : DFT calculations at the B3LYP/6-31++G** level optimize molecular geometry and reveal electronic properties. For instance, time-dependent DFT (TD-DFT) predicts UV absorption maxima (e.g., 312.7 nm calculated vs. 307 nm experimental in dichloromethane), aiding in photochemical studies. Thermodynamic parameters (e.g., Gibbs free energy, enthalpy) derived from frequency calculations inform stability under varying temperatures .
Q. What strategies resolve contradictions in reported spectral data or reaction outcomes for sulfonamide derivatives?
- Methodological Answer : Cross-validation using computational models (e.g., comparing experimental vs. DFT-predicted λmax) identifies discrepancies. Replicating reactions under controlled conditions (e.g., inert atmosphere, standardized solvent systems) minimizes variability. For example, steric hindrance from the toluene sulfonyl group (dihedral angle ≈63.2° due to conjugation effects) can alter reactivity, requiring adjusted reaction times or catalysts .
Q. How does the steric and electronic environment of the toluene sulfonyl group influence substitution reactions of this compound?
- Methodological Answer : The sulfonyl group’s electron-withdrawing nature directs electrophilic substitution to meta/para positions. Steric hindrance from the bulky toluene moiety slows nucleophilic attacks at the acetamide nitrogen. For example, oxidation reactions favor sulfone formation under strong oxidizing agents (e.g., H₂O₂/AcOH), while reduction requires careful selection of catalysts (e.g., Pd/C in H₂) to avoid over-reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
